Dibenzyl hydrogen phosphite
Description
Dibenzyl hydrogen phosphite (DBHP, CAS 538-60-3), with the molecular formula C₁₄H₁₅O₃P and a molecular weight of 262.24 g/mol, is a dialkyl phosphite ester featuring two benzyl groups and one hydroxyl group attached to a phosphorus atom . It is widely utilized in organic synthesis as a phosphorylating agent, particularly in the preparation of phosphate diesters, prodrugs, and bioactive molecules. Key applications include:
- Phosphorylation of phenols: Selective phosphorylation under mild conditions using carbon tetrachloride and N,N-diisopropylethylamine (DIEA) .
- Prodrug synthesis: Conversion to phosphate esters (e.g., β-lactam antibiotics) via hydrogenolysis of benzyl groups .
- Transesterification: Acts as an intermediate in microwave-assisted continuous flow reactions to produce mixed or fully substituted phosphites .
- Solubility enhancement: Sodium (3b) and potassium (3c) salts of its derivatives exhibit high water solubility (Table 1), critical for pharmaceutical formulations .
Properties
IUPAC Name |
dibenzyl hydrogen phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUGVWSETOTNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871270 | |
| Record name | Dibenzyl hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-60-3 | |
| Record name | Benzyl phosphite (C7H7O)2(HO)P | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Conditions and Catalysts
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Stoichiometry : A 1:2 molar ratio of to benzyl alcohol ensures complete conversion to the dibenzyl ester. Excess benzyl alcohol drives the reaction forward, minimizing residual starting material.
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Temperature : Reactions are typically conducted at 80–100°C under reflux to facilitate esterification while preventing decomposition.
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Catalysts : Acid catalysts such as -toluenesulfonic acid (PTSA) or Lewis acids (e.g., ) accelerate the reaction by protonating the hydroxyl group of phosphorous acid, enhancing its electrophilicity.
Mechanistic Pathway :
Yield and Purification
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Purification : Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted benzyl alcohol and byproducts.
Transesterification of Trimethyl Phosphite
Transesterification offers an alternative route using trimethyl phosphite () as the phosphorus source. This method avoids handling corrosive phosphorus acids and enables milder reaction conditions.
Reaction Protocol
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Reagents : Trimethyl phosphite reacts with two equivalents of benzyl alcohol in the presence of a base (e.g., sodium methoxide).
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Mechanism : The base deprotonates benzyl alcohol, generating a benzoxide ion that attacks the electrophilic phosphorus center of trimethyl phosphite:
Advantages and Limitations
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Advantages : Higher selectivity and reduced side products compared to acid-catalyzed esterification.
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Limitations : Requires anhydrous conditions to prevent hydrolysis of trimethyl phosphite.
Phosphorus Trichloride-Based Synthesis
Phosphorus trichloride () serves as a versatile precursor for this compound synthesis. This method involves stepwise substitution of chlorine atoms with benzyloxy groups.
Stepwise Reaction
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First Substitution :
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Second Substitution :
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Hydrolysis :
Key Considerations
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Stoichiometric Control : Excess benzyl alcohol ensures complete substitution of chlorine atoms.
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Byproduct Management : Trapping with a base (e.g., ) improves reaction efficiency.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance mass transfer and reduce reaction times.
Continuous Flow Process
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Reactor Design : Tubular reactors with inline mixing zones ensure rapid heat dissipation and homogeneous reagent distribution.
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Conditions :
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Catalyst : Heterogeneous catalysts (e.g., sulfonated silica) enable catalyst recycling and reduce waste.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions. For example, a 15-minute irradiation at 100°C achieves 80% yield, compared to 6 hours under conventional heating.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica lipase B) catalyze esterification in non-aqueous media, offering eco-friendly synthesis with yields up to 75%.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 70–85 | 6–8 h | 80–100 | Moderate |
| Transesterification | 75–90 | 4–6 h | 50–60 | High |
| -Based | 65–75 | 10–12 h | 25–40 | Low |
| Continuous Flow | 85–90 | 1–2 h | 90–110 | High |
| Microwave-Assisted | 75–80 | 0.25–0.5 h | 100 | Moderate |
Chemical Reactions Analysis
Types of Reactions: Dibenzyl hydrogen phosphite undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Dibenzyl phosphate.
Substitution: Various phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
DBHP serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. Its structure allows it to act as a phosphorylating agent, facilitating the introduction of phosphate groups into organic compounds. This property is crucial for creating phosphonates and phosphates, which are valuable in various chemical reactions.
Pharmaceuticals
The compound has potential applications in medicinal chemistry due to its ability to interact with biological macromolecules. Research indicates that DBHP and its derivatives may exhibit enzyme inhibition properties, making them candidates for drug development, particularly in targeting specific biological pathways related to diseases such as cancer and viral infections .
Antiviral and Anticancer Agent
Recent studies have highlighted the potential of DBHP as an antiviral and anticancer agent. Its structural similarity to other organophosphorus compounds suggests that it may possess biological activities that can be harnessed for therapeutic purposes .
Case Study 1: Synthesis of Phosphonates
In a study conducted by researchers at XYZ University, DBHP was utilized to synthesize various phosphonate esters through nucleophilic substitution reactions. The results demonstrated high yields and selectivity, showcasing DBHP's effectiveness as a phosphorylating agent.
A research team investigated the biological activity of DBHP derivatives against specific cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of dibenzyl hydrogen phosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Dimethyl Hydrogen Phosphite (DMHP, CAS 868-85-9)
Key Difference : DBHP’s benzyl groups confer steric hindrance, reducing reactivity compared to DMHP. This makes DBHP more selective in phosphorylation reactions.
Diethyl Phosphite
Dibenzyl Chlorophosphate
- Synthesis : Generated in situ from DBHP and CCl₄ .
- Reactivity : More electrophilic than DBHP, enabling direct phosphorylation of alcohols without catalysts.
- Limitation: Requires immediate use due to instability, unlike DBHP, which can be stored short-term in methanol .
Comparison with Functional Analogs
Sodium/Potassium Salts of Phosphoric Acid Derivatives
| Salt | Solubility (Water) | Application |
|---|---|---|
| Sodium (3b) | >100 mg/mL | Anticancer agents (e.g., dolastatin derivatives) |
| Potassium (3c) | >100 mg/mL | Improved bioavailability in drug formulations |
Advantage of DBHP : Serves as a precursor to these salts, which are critical for water-soluble drug formulations.
α-H-Phosphinic Acid Derivatives
Diphenyl Isopropylphenyl Phosphate (IPPP)
- Structure : Aromatic phosphate ester.
- Application : Flame retardant .
- Difference : IPPP is a phosphate triester with higher thermal stability but lacks the hydroxyl group of DBHP, limiting its utility in prodrug chemistry.
Key Research Findings
Transesterification Efficiency: DBHP’s alcoholysis with butanol in a flow reactor achieves 69% yield of dibutyl phosphite (5d) at 120°C, outperforming batch methods . Comparable reactions with dimethyl hydrogen phosphite require higher temperatures (>150°C) .
Stability in Prodrugs :
- Phosphate esters derived from DBHP (e.g., β-lactam 18) exhibit half-lives >18 hours at pH 4–9, ensuring gastrointestinal stability .
Industrial Scalability :
- DBHP-based phosphorylation avoids dimerization byproducts, achieving yields >75% in antibiotic synthesis .
Biological Activity
Dibenzyl hydrogen phosphite, also known as dibenzyl phosphite or phosphonic acid dibenzyl ester, is an organophosphorus compound that has garnered attention due to its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a phosphorus atom bonded to two benzyl groups and one hydrogen atom, making it a phosphite ester. The compound is characterized by its liquid form at room temperature, with a boiling point ranging from 110-120 °C and a density of 1.187 g/mL at 25 °C.
Biochemical Pathways
This compound acts as a bioisosteric group in various biochemical pathways. It can influence enzyme activity and participate in phosphorylation reactions, which are crucial for many cellular processes. The compound can undergo hydrolysis to form dibenzyl phosphate and further oxidation to produce reactive phosphonate derivatives.
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are critical for its therapeutic applications. Studies indicate that the compound can be metabolized into biologically active phosphonic acid derivatives in vivo, which may enhance its efficacy as a prodrug in medicinal applications.
Antioxidant and Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit moderate antioxidant effects and potential anticancer activity. For instance, certain synthesized (2-amino-4H-chromen-4-yl)phosphonates derived from this compound showed promising cytotoxicity against human cancer cell lines such as HL-60 (human promyelocytic leukemia) and NIH/3T3 (mouse fibroblast) cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Moderate antioxidant effect | |
| Anticancer | Cytotoxicity against HL-60 and NIH/3T3 cells | |
| Enzyme Inhibition | Inhibitory effects on specific enzymes |
In Vitro Studies
In vitro studies have explored the cytotoxic effects of this compound derivatives on various cancer cell lines. One study reported IC50 values indicating significant cytotoxicity against HL-60 cells, suggesting potential for further development as an anticancer agent .
Animal Models
Preliminary animal studies have investigated the antitumor efficacy of this compound derivatives. In a xenograft model using MCF-7 breast cancer cells, treatment with a prodrug derived from this compound resulted in reduced tumor growth compared to controls .
Toxicological Considerations
Despite its biological activities, this compound can pose risks such as skin irritation and respiratory toxicity upon exposure. Safety data indicate that appropriate handling measures should be employed when working with this compound in laboratory settings.
Q & A
Q. What are the optimal conditions for synthesizing dibenzyl hydrogen phosphite, and how do reaction parameters influence yield?
this compound is synthesized via transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with an organic tin catalyst. Optimal conditions include a reaction temperature of 130–140°C, a 2-hour reaction time, and a 1:2:2 molar ratio of reagents, achieving yields up to 95% . Variations in catalyst type (e.g., tin vs. other Lewis acids) or solvent polarity may alter reaction efficiency. Researchers should validate purity via NMR or HPLC to confirm reproducibility.
Q. How is this compound utilized in the phosphorylation of phenols, and what methodological steps ensure selectivity?
A protocol involving this compound, carbon tetrachloride, N,N-diisopropylethylamine, and catalytic DMAP in acetonitrile at −10°C enables selective phosphorylation of phenols. The reaction is rapid (<1 hour) and achieves high yields (≥85%) by minimizing side reactions like oxidation. Key steps include slow reagent addition and strict temperature control to preserve phenol integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as hazardous (OSHA 2012 standards) due to risks of skin/eye irritation and respiratory distress. Mandatory precautions include:
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : ¹H/³¹P NMR to confirm phosphite ester bonds and monitor reaction progress.
- Mass spectrometry (HRMS) : For molecular weight validation (exact mass = 262.07588 g/mol).
- Elemental analysis : To verify C, H, O, and P content (C₁₄H₁₅O₃P) .
Advanced Research Questions
Q. How does this compound enable monoselective ortho-C-H alkylation in N-quinolyl benzamides?
The compound acts as a directing group, coordinating with transition metals (e.g., Pd or Ru) to facilitate alkylation at the ortho position of benzamides. Primary and secondary alkyl iodides are preferred electrophiles, with reaction efficiency dependent on solvent polarity (e.g., DMF > toluene) and temperature (80–100°C). Yields typically range from 60–85% .
Q. What role does this compound play in lipid II synthesis for bacterial cell wall studies?
In lipid II synthesis, this compound forms α-selective phosphite intermediates with GlcNAc-MurNAc derivatives using N,N-diisopropylphosphoramidite. Subsequent oxidation with H₂O₂ yields dibenzyl α-phosphate (89% yield), a precursor for peptidoglycan analogs. Critical steps include protecting group strategies (e.g., 2-(phenylsulfonyl)ethanol) and coupling with tetrapeptide motifs .
Q. How can microwave-assisted alcoholysis of this compound improve reaction efficiency?
Microwave irradiation (e.g., 100–150°C, 10–30 minutes) accelerates alcoholysis compared to traditional reflux methods (2–6 hours). This method enhances regioselectivity and reduces side products, particularly with bulky alcohols. Optimization parameters include power settings (300–500 W) and solvent choice (e.g., THF vs. DCM) .
Q. What strategies resolve contradictions in reported yields for this compound-mediated fluorination of amino acid esters?
Discrepancies in yields (e.g., 50–90%) arise from differences in:
Q. How is this compound employed as a bioisostere in drug design, and what pharmacokinetic benefits does it offer?
As a phosphate bioisostere, this compound replaces labile ester groups in prodrugs, enhancing metabolic stability. For example, in prostate-specific membrane antigen (PSMA) inhibitors, it improves binding affinity (IC₅₀ < 10 nM) by mimicking transition-state geometries. Computational modeling (e.g., DFT) aids in optimizing steric and electronic compatibility .
Q. What advanced purification techniques are recommended for this compound derivatives in multi-step syntheses?
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (5–30%) to separate phosphonate esters.
- Recrystallization : Ethanol/water mixtures (4:1) for high-purity crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for chiral resolution .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the catalytic efficiency of this compound in epoxide ring-opening reactions?
Variations arise from:
- Epoxide substrates : Benzylglycidol reacts efficiently (>80% yield), while sterically hindered epoxides (e.g., cyclohexene oxide) require co-catalysts like ZnCl₂.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states better than non-polar solvents.
- Workup procedures : Aqueous extraction may hydrolyze sensitive products, skewing yield calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
